(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene (5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene
Brand Name: Vulcanchem
CAS No.: 10379-57-4
VCID: VC20955708
InChI: InChI=1S/C29H48/c1-8-20-12-17-26(4)21(20)13-18-28(6)23(26)10-11-24-27(5)16-9-15-25(2,3)22(27)14-19-29(24,28)7/h22-24H,8-19H2,1-7H3/t22-,23+,24+,26-,27-,28+,29+/m0/s1
SMILES: CCC1=C2CCC3(C(C2(CC1)C)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C
Molecular Formula: C29H48
Molecular Weight: 396.7 g/mol

(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene

CAS No.: 10379-57-4

Cat. No.: VC20955708

Molecular Formula: C29H48

Molecular Weight: 396.7 g/mol

* For research use only. Not for human or veterinary use.

(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene - 10379-57-4

Specification

CAS No. 10379-57-4
Molecular Formula C29H48
Molecular Weight 396.7 g/mol
IUPAC Name (5aR,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene
Standard InChI InChI=1S/C29H48/c1-8-20-12-17-26(4)21(20)13-18-28(6)23(26)10-11-24-27(5)16-9-15-25(2,3)22(27)14-19-29(24,28)7/h22-24H,8-19H2,1-7H3/t22-,23+,24+,26-,27-,28+,29+/m0/s1
Standard InChI Key GOPDLMFHMQYLNR-LEFMYDISSA-N
Isomeric SMILES CCC1=C2CC[C@@]3([C@@H]([C@]2(CC1)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C
SMILES CCC1=C2CCC3(C(C2(CC1)C)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C
Canonical SMILES CCC1=C2CCC3(C(C2(CC1)C)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C

Introduction

Chemical Structure and Identification

The compound (5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene is characterized by a complex polycyclic structure built around a cyclopenta[a]chrysene core framework. This molecule is identified by the CAS registry number 10379-57-4 and possesses a molecular formula of C29H48. The compound features a tetradecahydrocyclopenta[a]chrysene skeleton with six methyl groups positioned at the 5a, 5b, 8 (two methyl groups), 11a, and 13b positions, along with an ethyl substituent at position 3.

Basic Physicochemical Properties

The key physicochemical properties of this compound are summarized in Table 1:

PropertyValue
Molecular FormulaC29H48
Molecular Weight396.7 g/mol
CAS Number10379-57-4
Physical StateSolid (at room temperature)
Structure TypePolycyclic triterpenoid derivative
Core FrameworkCyclopenta[a]chrysene
HydrogenationTetradecahydro (14 hydrogen atoms)

Stereochemistry and Conformational Analysis

The stereochemical configuration of this compound is particularly noteworthy, as indicated by the multiple stereodescriptors in its name: (5Ar,5bR,7aS,11aS,11bR,13aS,13bR). This detailed stereochemical information reveals a specific three-dimensional arrangement that significantly influences the compound's physical properties, reactivity, and biological activity.

Stereochemical Centers

Structural Relationships and Classification

Relationship to Hopane Triterpenoids

The compound bears structural similarities to hopane triterpenoids, particularly to 17β(H),21α(H)-30-norhopane, which is also known by synonyms including "3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene" . The primary difference lies in the degree of hydrogenation (tetradecahydro versus hexadecahydro), indicating a difference of two hydrogen atoms in the molecule.

Hazard TypePotential Concern
Skin ContactMay cause irritation
Eye ContactMay cause serious eye irritation
RespiratoryMay cause respiratory irritation
EnvironmentalPotentially toxic to aquatic organisms with long-term effects

Analytical Detection and Characterization

The identification and characterization of this compound in research settings would typically employ a combination of advanced analytical techniques.

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR would be valuable for elucidating the structure, particularly the stereochemistry at the multiple chiral centers. The characteristic signals from the methyl and ethyl substituents would provide key diagnostic information.

  • Mass Spectrometry: This technique would confirm the molecular weight (396.7 g/mol) and provide fragmentation patterns characteristic of the cyclopenta[a]chrysene skeleton.

  • Infrared Spectroscopy: IR analysis would reveal the C-H stretching patterns typical of a highly saturated polycyclic structure.

Chromatographic Analysis

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly employed for the separation and detection of polycyclic compounds similar to our target molecule. These methods are particularly important for distinguishing between closely related structural isomers.

Comparative Analysis with Related Compounds

To better understand the properties of (5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene, it is valuable to compare it with structurally related compounds.

Comparison with Other Cyclopenta[a]chrysene Derivatives

Table 2 presents a comparative analysis of our target compound with related structures:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
Target compoundC29H48396.7 g/molTetradecahydro derivative with ethyl and hexamethyl substitution
ChryseneC18H12228.3 g/molFully aromatic parent structure without hydrogenation or substitution
4H-Cyclopenta(def)chryseneC19H12240.3 g/molContains a cyclopenta-fused chrysene core with different fusion pattern
17β(H),21α(H)-30-norhopaneC29H50398.7 g/molHexadecahydro derivative (two more hydrogens than target)

Research Gaps and Future Directions

Despite the structural characterization of this compound, several knowledge gaps exist that warrant further investigation:

  • Comprehensive Physical Properties: Detailed characterization of physical properties such as melting point, solubility parameters, and optical rotation would provide valuable reference data.

  • Specific Biological Activity: Direct studies of the compound's biological effects, particularly its potential genotoxicity and carcinogenicity, would help establish its toxicological profile.

  • Environmental Fate: Understanding the environmental persistence, degradation pathways, and bioaccumulation potential would clarify its environmental significance.

  • Synthetic Optimization: Development of efficient synthetic routes to produce this compound with controlled stereochemistry would facilitate further research.

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